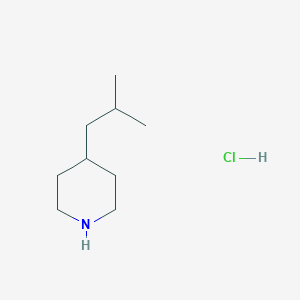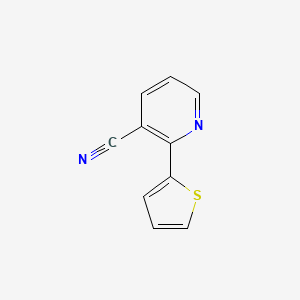
2-Thiophen-2-ylnicotinonitrile
Descripción general
Descripción
Synthesis Analysis
- Compound 4 subsequently reacts with primary amines, yielding the desired 2-Thiophen-2-ylnicotinonitrile (TYN) derivatives (compounds 5a–5g) as crystals .
Molecular Structure Analysis
The molecular formula of 2-Thiophen-2-ylnicotinonitrile is C₁₀H₆N₂S , with a molecular weight of 186.24 g/mol . Its structure comprises a thiophene ring fused to a nicotinonitrile group.
Chemical Reactions Analysis
The compound’s reactivity includes transformations into 1H-pyrazolo[3,4-b]pyridines . These reactions expand its potential applications and diversify its chemical behavior .
Aplicaciones Científicas De Investigación
Fungicidal Activity
2-Thiophen-2-ylnicotinonitrile: derivatives have been synthesized and evaluated for their fungicidal properties. These compounds, particularly N-(thiophen-2-yl) nicotinamide derivatives , have shown promising results against cucumber downy mildew caused by Pseudoperonospora cubensis. Some derivatives exhibited higher activity than commercial fungicides, indicating their potential as lead compounds for further development .
Antimicrobial Properties
Thiophene derivatives, including those related to 2-Thiophen-2-ylnicotinonitrile, have been tested for their antimicrobial efficacy. They have shown significant activity against various bacterial and fungal pathogens, suggesting their use in developing new antimicrobial agents with improved pharmacodynamic and pharmacokinetic properties .
Antioxidant Effects
In the realm of antioxidant research, thiophene derivatives have been synthesized and assessed for their ability to scavenge free radicals. This property is crucial in the prevention of oxidative stress-related diseases, and these compounds have demonstrated excellent antioxidant activity, comparable to standard drugs like ascorbic acid .
Anticorrosion Applications
The anticorrosion potential of thiophene derivatives has been explored, with some compounds showing high efficiency in protecting metals from corrosion. This application is particularly relevant in industrial settings where metal preservation is critical .
Anticancer Activity
Thiophene derivatives have been investigated for their anticancer properties. Certain compounds have shown effective cytotoxic activity against human lung cancer cell lines, indicating their potential as therapeutic agents in cancer treatment .
Agricultural Chemistry
The modification of natural products to create thiophene derivatives has significant implications in agricultural chemistry. These compounds can be optimized for enhanced activity and specificity, leading to the development of novel pesticides and fungicides .
Propiedades
IUPAC Name |
2-thiophen-2-ylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2S/c11-7-8-3-1-5-12-10(8)9-4-2-6-13-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNLLQCWHNDWCPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=CS2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Thiophen-2-ylnicotinonitrile | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(2,3-Difluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol](/img/structure/B1473543.png)

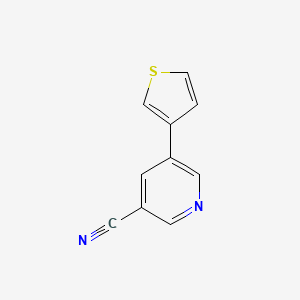
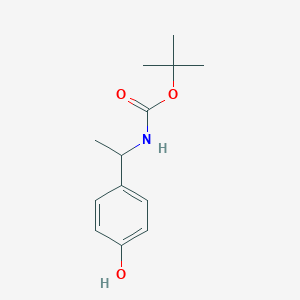

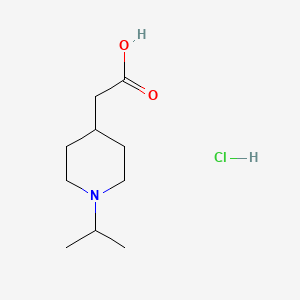
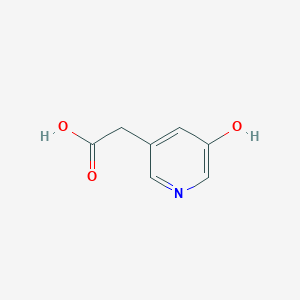
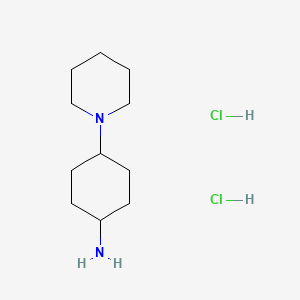
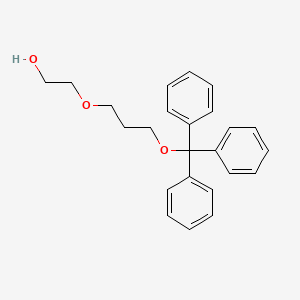
![2-Amino-1-[4-(1-methylpiperidin-4-yl)piperazin-1-yl]ethan-1-one](/img/structure/B1473560.png)
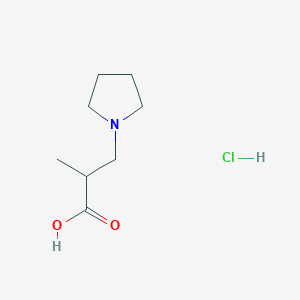
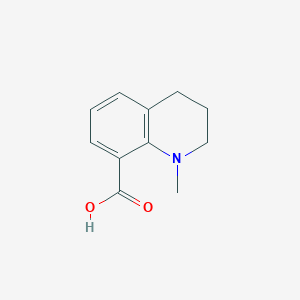
amine](/img/structure/B1473565.png)
